molecular formula C9H17BrN2O B14776885 2-amino-N-(4-bromocyclohexyl)propanamide

2-amino-N-(4-bromocyclohexyl)propanamide

Cat. No.: B14776885
M. Wt: 249.15 g/mol
InChI Key: QPCWEUZSPZIGSI-UHFFFAOYSA-N
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Description

2-amino-N-(4-bromocyclohexyl)propanamide is a chemical compound characterized by the presence of an amino group, a bromocyclohexyl group, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-bromocyclohexyl)propanamide typically involves the reaction of 4-bromocyclohexanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-bromocyclohexyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-(4-bromocyclohexyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-bromocyclohexyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromocyclohexyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-fluorocyclohexyl)propanamide
  • 2-amino-N-(4-chlorocyclohexyl)propanamide
  • 2-amino-N-(4-methylcyclohexyl)propanamide

Uniqueness

2-amino-N-(4-bromocyclohexyl)propanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness can lead to distinct biological activities and chemical properties .

Properties

Molecular Formula

C9H17BrN2O

Molecular Weight

249.15 g/mol

IUPAC Name

2-amino-N-(4-bromocyclohexyl)propanamide

InChI

InChI=1S/C9H17BrN2O/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h6-8H,2-5,11H2,1H3,(H,12,13)

InChI Key

QPCWEUZSPZIGSI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCC(CC1)Br)N

Origin of Product

United States

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